

# HPLC-UV method development for Hirsutine quantification

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An Application Note and Protocol for the Quantification of **Hirsutine** using a Validated HPLC-UV Method.

#### **Abstract**

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of **Hirsutine**, a prominent indole alkaloid found in Uncaria species. The method is developed for researchers, scientists, and professionals in the drug development field requiring a reliable analytical procedure for quality control, pharmacokinetic studies, or phytochemical analysis. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and phosphate buffer, providing excellent peak resolution and symmetry. The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of linearity, precision, accuracy, and robustness. All quantitative data from the validation studies are presented in summary tables, and detailed experimental protocols are provided.

#### Introduction

**Hirsutine** is a tetracyclic oxindole alkaloid with the molecular formula C<sub>22</sub>H<sub>28</sub>N<sub>2</sub>O<sub>3</sub>, primarily isolated from plants of the Uncaria genus.[1][2] It has garnered significant scientific interest due to its wide range of therapeutic properties, including anti-inflammatory, antiviral, anti-diabetic, and antioxidant activities.[2] Furthermore, studies have shown its potential as an anticancer agent, inducing apoptosis in various cancer cell lines such as lung and breast cancer.[2][3][4]



Given its therapeutic promise, a validated and reliable analytical method is crucial for the quantification of **Hirsutine** in raw plant materials, extracts, and finished pharmaceutical products.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of complex mixtures like plant extracts.[5] When coupled with a UV detector, it provides a robust, cost-effective, and widely accessible method for quantitative analysis.[6][7] This document provides a comprehensive protocol for the development and validation of an HPLC-UV method for **Hirsutine** quantification.

# **Experimental Protocols Materials and Reagents**

- **Hirsutine** reference standard (>98% purity)
- HPLC-grade acetonitrile (ACN)
- HPLC-grade methanol (MeOH)
- Potassium dihydrogen phosphate (KH<sub>2</sub>PO<sub>4</sub>)
- Orthophosphoric acid (H<sub>3</sub>PO<sub>4</sub>)
- Deionized water (18.2 MΩ·cm)
- Dried plant material (Uncaria rhynchophylla stems with hooks)
- 0.45 μm Syringe filters (PTFE)

#### Instrumentation

- An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector was used. A Shimadzu VP Series or similar is suitable.
- Data acquisition and processing were performed using compatible chromatography software.
- Analytical balance



- Ultrasonic bath
- pH meter

### **Chromatographic Conditions**

- Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 μm particle size)
- Mobile Phase: Isocratic elution with Acetonitrile and 20 mM Potassium Phosphate Buffer (pH adjusted to 6.8 with phosphoric acid) in a 50:50 (v/v) ratio.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 μL
- Detection Wavelength: 226 nm (based on λmax of Hirsutine).[8]
- Run Time: 10 minutes

# **Preparation of Standard Solutions**

- Stock Standard Solution (1000 μg/mL): Accurately weigh 10 mg of **Hirsutine** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions with concentrations of 1, 5, 10, 25, 50, and 100 μg/mL by appropriately diluting the stock solution with the mobile phase. These solutions are used to construct the calibration curve.

### Sample Preparation (from Uncaria rhynchophylla)

- Drying and Grinding: Dry the plant material in an oven at 45 °C until a constant weight is achieved.[9] Grind the dried material into a fine powder (40-60 mesh) using a mechanical grinder.[10][11]
- Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical flask. Add 25 mL of methanol.



- Ultrasonic-Assisted Extraction: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.
- Filtration: Centrifuge the extract at 4000 rpm for 10 minutes. Filter the supernatant through a
  0.45 μm PTFE syringe filter into an HPLC vial for analysis.

#### **Method Validation**

The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[12]

## **Specificity**

Specificity was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution of **Hirsutine**, and a sample extract from Uncaria rhynchophylla. The absence of interfering peaks from excipients or endogenous compounds at the retention time of **Hirsutine** indicates method specificity. The peak purity can be further assessed using a Diode Array Detector (DAD).[12]

# **Linearity and Range**

Linearity was assessed by injecting the prepared working standard solutions (1-100  $\mu$ g/mL) in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.

#### **Precision**

Precision was determined through repeatability (intra-day) and intermediate precision (interday) studies.

- Repeatability: Six replicate injections of a standard solution (25 μg/mL) were performed on the same day.
- Intermediate Precision: The analysis was repeated on three different days by different analysts to assess inter-day variability. The precision is expressed as the Relative Standard Deviation (%RSD).



### **Accuracy (Recovery)**

The accuracy of the method was evaluated by performing a recovery study using the standard addition method. A known amount of **Hirsutine** standard (at 80%, 100%, and 120% of the expected sample concentration) was spiked into a pre-analyzed plant sample. The samples were then extracted and analyzed in triplicate. The percentage recovery was calculated.

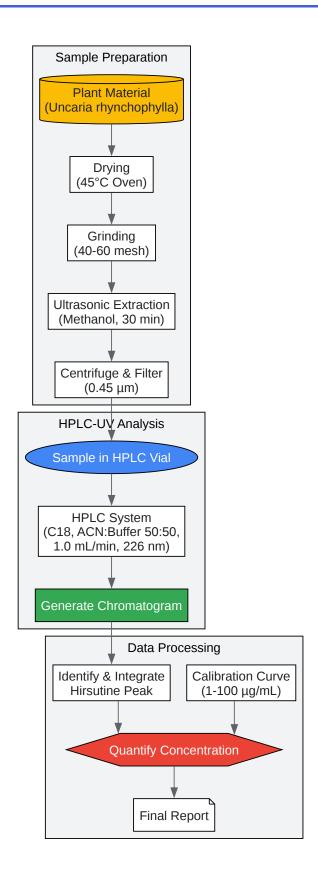
#### **LOD** and **LOQ**

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:

- LOD =  $3.3 \times (\sigma / S)$
- LOQ =  $10 \times (\sigma / S)$  Where  $\sigma$  is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

# **Diagrams and Workflows**





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Caption: Experimental workflow for **Hirsutine** quantification.





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Caption: Logical flow for HPLC-UV method development.

#### **Results and Data Presentation**

The developed method resulted in a well-resolved peak for **Hirsutine** at a retention time of approximately 6.5 minutes. The peak was symmetrical and free from interference.

**Table 1: System Suitability Parameters** 

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	1.15
Theoretical Plates	> 2000	6800
%RSD of Peak Area (n=6)	< 2.0%	0.85%

**Table 2: Linearity and Range Data** 

Result
1 - 100 μg/mL
y = 45872x + 1250
0.9995
0.25 μg/mL
0.75 μg/mL



**Table 3: Precision Study Results** 

Concentration (μg/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=3 days)
25	0.92%	1.35%

Table 4: Accuracy (Recovery) Study Results

Spiked Level	Amount Added (µg)	Amount Found (μg)	% Recovery	%RSD (n=3)
80%	20.0	19.8	99.0%	1.1%
100%	25.0	25.3	101.2%	0.9%
120%	30.0	29.5	98.3%	1.2%

#### Conclusion

A simple, rapid, and reliable isocratic HPLC-UV method has been successfully developed and validated for the quantification of **Hirsutine** in plant extracts. The method demonstrates excellent linearity, precision, and accuracy, making it highly suitable for routine quality control analysis of Uncaria species and formulations containing **Hirsutine**. The detailed protocols and validation data presented herein provide a comprehensive guide for researchers and industry professionals.

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#### Methodological & Application





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